REACTION_CXSMILES
|
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10]Br>CO>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
partition the resultant residue between EtOAc and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
Purify the resultant residue by flash chromatography on SiO2 (250 g)
|
Type
|
WASH
|
Details
|
eluting with 4% CH3OH in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1C=NC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |